molecular formula C20H18N4O5S B2699779 3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450336-39-7

3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2699779
CAS No.: 450336-39-7
M. Wt: 426.45
InChI Key: WEPJATLSGLOOGW-UHFFFAOYSA-N
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Description

This compound features a benzamide moiety linked to a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group and a sulfone (5,5-dioxido) moiety. Though direct synthesis data are unavailable in the provided evidence, analogous compounds (e.g., imidazo-pyrazoles and pyrazolo-triazines) suggest that similar condensation reactions with hydrazine hydrate or nitroaryl precursors may be employed .

Properties

IUPAC Name

3,4-dimethyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-3-4-14(9-13(12)2)20(25)21-19-17-10-30(28,29)11-18(17)22-23(19)15-5-7-16(8-6-15)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPJATLSGLOOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure incorporates a thieno[3,4-c]pyrazole core, a nitrophenyl group, and a benzamide moiety, which together suggest significant potential for various biological activities.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O5_{5}S
  • Molecular Weight : 426.45 g/mol
  • IUPAC Name : 3,4-dimethyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

The compound exhibits a high degree of chemical reactivity due to its functional groups, which may interact with biological macromolecules such as enzymes and receptors.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The nitrophenyl group may facilitate electron transfer reactions that can inhibit enzyme activity.
  • Receptor Binding : The benzamide portion may form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
  • Antioxidant Properties : The presence of the nitro group suggests potential antioxidant activity by scavenging free radicals.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds with similar structures. For instance:

  • Cytotoxicity Assays : Compounds structurally related to thienopyrazoles have shown promising results against various cancer cell lines including lung (A549), breast (MCF-7), and colon cancer (HCT-116). In these studies, the IC50_{50} values indicated significant cytotoxic effects at micromolar concentrations .
CompoundCell LineIC50_{50} (μM)
3,4-Dimethyl-N-(2-(4-nitrophenyl)...A5496.31
3,4-Dimethyl-N-(2-(4-nitrophenyl)...MCF-77.95
Other Related CompoundsHCT-116Varies

Antimicrobial Activity

Research has indicated that pyrazolone derivatives exhibit broad-spectrum antimicrobial properties:

  • Mechanism : The introduction of active substituents enhances antimicrobial activity against bacteria and fungi.
  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.39 mg/mL against pathogens like Klebsiella pneumoniae and Bacillus cereus .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • In Vivo Studies : Compounds similar to 3,4-dimethyl-N-(2-(4-nitrophenyl)... have shown efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Structural Variants : A study investigated various thienopyrazole derivatives for their anticancer activities. It was found that modifications to the benzamide moiety can significantly enhance potency against specific cancer types .
  • Molecular Docking Simulations : Docking studies have indicated that compounds with similar structures can effectively bind to targets involved in cancer progression and inflammation pathways .

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs to 3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide display promising antioxidant and anti-inflammatory activities. For instance, molecular docking studies suggest that these compounds can effectively interact with biological targets associated with oxidative stress and inflammation pathways .

Antimicrobial Activity
The incorporation of the pyrazole ring in compounds has been linked to significant antimicrobial effects. Studies have shown that derivatives exhibit inhibitory activity against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL. This suggests that the pyrazole moiety is crucial for antibacterial activity .

Material Science

Nonlinear Optical Properties
The compound's structure suggests potential for nonlinear optical (NLO) applications. The presence of electron-withdrawing groups like nitro can enhance the NLO properties of pyrazole derivatives. Computational studies have indicated that such compounds may serve as candidates for NLO materials due to their high molecular hyperpolarizability .

Agricultural Chemistry

Pesticidal Applications
Compounds similar to this compound have been explored for their pesticidal properties. The structural features that contribute to their bioactivity make them suitable candidates for developing new agrochemicals aimed at pest control .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntioxidant and anti-inflammatory properties; potential in treating oxidative stress conditions ,
Antimicrobial ActivityEffective against bacterial strains; MIC values as low as 0.39 mg/mL
Nonlinear OpticsPotential use in NLO materials; high molecular hyperpolarizability
Agricultural ChemistryPesticidal properties; development of new agrochemicals

Case Studies

  • Antioxidant Activity Study : A study conducted on a series of pyrazole derivatives revealed that compounds with nitro substituents showed enhanced antioxidant capabilities through molecular docking simulations. The results indicated strong interactions with key enzymes involved in oxidative stress response pathways.
  • Antibacterial Efficacy Assessment : Another investigation focused on the antibacterial properties of pyrazole derivatives against Klebsiella pneumoniae. The study demonstrated that specific structural modifications led to improved efficacy compared to standard antibiotics.
  • NLO Properties Evaluation : A computational analysis using density functional theory (DFT) was performed on a set of pyrazole derivatives. The findings suggested that the incorporation of electron-withdrawing groups significantly increased the NLO properties, making them viable for applications in photonics.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs from include:

  • Compound 9c : 3,3-Di(4-nitrophenyl)-5-phenyl-4,5-dihydroimidazo[4,5-c]pyrazole
  • Compound 10a : 7,7-Di(4-methylphenyl)-3-phenyl-pyrazolo[3,4-e][1,2,4]triazine
  • Compound 10b : 7,7-Di(4-methoxyphenyl)-3-phenyl-pyrazolo[3,4-e][1,2,4]triazine

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups Present
Target Compound Thieno[3,4-c]pyrazole 4-Nitrophenyl, 5,5-dioxido, 3,4-dimethyl Sulfone, nitro, benzamide
Compound 9c Imidazo[4,5-c]pyrazole 3,3-Di(4-nitrophenyl) Nitro, NH, C=N
Compound 10a Pyrazolo[3,4-e]triazine 7,7-Di(4-methylphenyl) Methyl, NH, C=N
Compound 10b Pyrazolo[3,4-e]triazine 7,7-Di(4-methoxyphenyl) Methoxy, NH, C=N

The target compound’s thienopyrazole core distinguishes it from imidazo-pyrazoles (9c) and pyrazolo-triazines (10a–c).

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data

Compound IR (C=N, cm⁻¹) Notable NMR Signals (δ, ppm) Melting Point (°C)
Target Compound* ~1630–1640 Sulfone-related protons: δ 3.5–4.5 (predicted) N/A
Compound 9c 1629 δ 5.41 (imidazole H), 10.22–11.09 (NH) 224–228
Compound 10a 1630 δ 2.22 (CH₃), 5.55 (triazine H) 190–192
Compound 10b 1641 δ 3.79 (OCH₃), 5.42 (triazine H) 181–183

*Predicted data for the target compound based on substituent effects:

  • IR : Strong sulfone S=O stretches (~1300–1150 cm⁻¹) and C=N (~1630 cm⁻¹).
  • NMR : Deshielded aromatic protons near the nitro group (δ 8.0–8.5) and methyl groups (δ 2.2–2.5).

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